Cyperine
Overview
Description
Cyperin is a natural diphenyl ether phytotoxin produced by several fungal plant pathogens. It is known for its ability to inhibit protoporphyrinogen oxidase, a key enzyme in porphyrin synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyperin is typically synthesized through the metabolic processes of certain fungi, such as Ascochyta cypericola, Phoma sorghina, and Preussia fleischhakii . The specific synthetic routes and reaction conditions for industrial production are not well-documented in the literature. it is known that these fungi produce cyperin as a secondary metabolite under specific growth conditions.
Industrial Production Methods
Industrial production of cyperin involves the cultivation of the aforementioned fungi in controlled environments. The fungi are grown in nutrient-rich media, and the cyperin is extracted from the culture broth using various purification techniques. The exact methods and conditions for large-scale production are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyperin undergoes several types of chemical reactions, including:
Oxidation: Cyperin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert cyperin into its reduced forms.
Substitution: Cyperin can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyperin can produce various oxidized derivatives, while reduction can yield reduced forms of cyperin.
Scientific Research Applications
Cyperin has several scientific research applications, including:
Medicine: Research is ongoing to explore the potential therapeutic applications of cyperin and its derivatives.
Industry: Cyperin is used in the development of new herbicides and pesticides due to its phytotoxic properties.
Mechanism of Action
Cyperin exerts its effects by inhibiting protoporphyrinogen oxidase, an enzyme involved in porphyrin synthesis . This inhibition disrupts the production of essential molecules, leading to the loss of membrane integrity and cell death. The molecular targets and pathways involved include the binding of cyperin to the enzyme’s active site, which prevents the normal catalytic activity of the enzyme .
Comparison with Similar Compounds
Cyperin is structurally similar to other diphenyl ether compounds, such as:
Triclosan: A synthetic antimicrobial diphenyl ether that also inhibits enoyl (acyl carrier protein) reductase.
Acifluorfen: A diphenyl ether herbicide that inhibits protoporphyrinogen oxidase.
Oxyfluorfen: Another diphenyl ether herbicide with similar inhibitory effects on protoporphyrinogen oxidase.
Despite these similarities, cyperin is unique in its ability to cause light-independent disruption of membrane integrity, which distinguishes it from other diphenyl ether compounds .
Properties
IUPAC Name |
2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZLMLLYMPYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955330 | |
Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyperine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33716-82-4 | |
Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33716-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyperine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 - 122.5 °C | |
Record name | Cyperine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyperin interact with its target, ENR?
A2: Cyperin mimics the binding of triclosan in the binding pocket of ENR []. Molecular modeling suggests that cyperin binds within the ENR active site, stabilized by π-π stacking interactions between one of its phenyl rings and the nicotinamide ring of NAD+ []. Additionally, a hydrogen bond forms between a phenolic hydroxy group of cyperin and the side chain of a tyrosine residue in the ENR binding pocket [].
Q2: What is the molecular structure of cyperin?
A3: Cyperin is a diphenyl ether natural product. Its structure consists of two phenyl rings connected by an ether linkage, with specific substituents on each ring. The exact molecular formula, weight, and detailed spectroscopic data can be found in the chemical literature. [, , ]
Q3: Have any studies investigated the structure-activity relationship (SAR) of cyperin?
A4: While dedicated SAR studies on cyperin itself might be limited, research using comparative molecular field analysis (CoMFA) on a set of 31 phenyl ether analogues, including cyperin, has provided insights into the structural features important for Protox inhibition []. The study suggests that aligning the diphenyl ether analogues along the trifluoromethyl phenyl ring, instead of the nitrophenyl ring or centroids, yields a more predictive model for inhibitory activity []. This model also indicated that cyperin's binding to Protox is stereospecific [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.